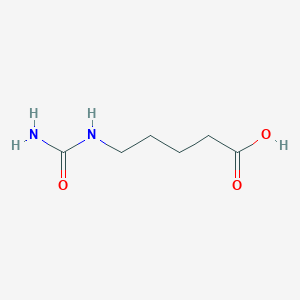

5-(氨基甲酰氨基)戊酸

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and methodologies. For instance, the synthesis of carbapenam carboxylic acids, closely related to our compound of interest, employs a stereoinversion/desaturation process catalyzed by carbapenem synthase, an alpha-ketoglutarate-dependent non-heme iron oxygenase (Stapon, Li, & Townsend, 2003). This showcases the intricate processes involved in the synthesis of structurally complex bioactive molecules.

Molecular Structure Analysis

Understanding the molecular structure of 5-(Carbamoylamino)pentanoic acid and its analogs is crucial for their application in the synthesis of pharmaceuticals. The structural elucidation often involves various spectroscopic techniques, including IR, ~(1)H NMR, and X-ray crystallography, providing insights into the compound's configuration and conformation (Zhang Zhi-qin, 2004).

Chemical Reactions and Properties

Chemical reactions involving 5-(Carbamoylamino)pentanoic acid and its derivatives are pivotal in the synthesis of various bioactive molecules. For example, selective nucleophilic chemistry has been employed in the synthesis of isoxazole carboxylic acids, demonstrating the compound's versatility in forming druglike molecules (Robins, Fettinger, Tinti, & Kurth, 2007).

科学研究应用

1. 药理学性质

5-(氨基甲酰氨基)戊酸衍生物在药理学中具有重要意义。例如,5-(二戊氨基)-5-氧代戊酸等衍生物属于一类新的非肽胆囊收缩素 (CCK) 拮抗剂。源自该类化合物的一种名为洛格鲁胺的化合物对胰腺 CCK 受体表现出高亲和力,并作为一种竞争性的、特异性的和有效的 CCK 拮抗剂。它可用于研究 CCK 的功能,并在怀疑 CCK 参与的人类疾病中具有潜在的诊断或治疗用途 (Makovec 等人,1987)。

2. 合成应用

新型功能性二酸的合成,如 5-(羧甲基-氨基甲酰基)-戊酸,展示了 5-(氨基甲酰氨基)戊酸在化学合成中的多功能性。这些化合物是通过将己二酸酐与各种氨基酸反应合成的,然后通过光谱法鉴定。这种合成对于开发新材料和理解反应动力学具有重要意义 (Zhang,2004)。

3. 农业和植物保护

己二酸的衍生物,包括 5-(氨基甲酰氨基)戊酸类似物,已被研究其在植物保护中的潜力。研究表明,某些己二酸酰胺可以保护辣椒 (Capsicum annuum) 植物免受病原体茄病菌的侵害。这些酰胺在植物中诱导抗性途径,为传统杀菌剂提供了替代方案 (Flors 等人,2003)。

安全和危害

作用机制

Target of Action

5-(Carbamoylamino)pentanoic acid, also known as Citrulline, is an α-amino acid . It primarily targets the urea cycle and the nitric oxide synthase (NOS) family . The urea cycle is a series of biochemical reactions in mammals that produces urea from ammonia. This process helps in the detoxification and excretion of ammonia. The NOS family of enzymes catalyzes the production of nitric oxide, a key signaling molecule, from the amino acid arginine .

Mode of Action

Citrulline is produced from ornithine and carbamoyl phosphate in one of the central reactions in the urea cycle . It is also produced from arginine as a byproduct of the reaction catalyzed by the NOS family . The conversion of arginine into citrulline results in the release of nitric oxide .

Biochemical Pathways

The primary biochemical pathway affected by citrulline is the urea cycle . In this cycle, citrulline is synthesized from ornithine and carbamoyl phosphate. This reaction is central to the conversion of toxic ammonia into urea for excretion . Citrulline is also involved in the production of nitric oxide, a signaling molecule, through a reaction catalyzed by the NOS family .

Pharmacokinetics

It is known that citrulline is synthesized in the liver and intestines and is involved in several metabolic pathways .

Result of Action

The action of citrulline primarily results in the detoxification of ammonia through its conversion into urea, which is then excreted from the body . Additionally, the conversion of arginine into citrulline results in the production of nitric oxide, a signaling molecule involved in various physiological processes .

属性

IUPAC Name |

5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZKHRPJOYSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332537 | |

| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Carbamoylamino)pentanoic acid | |

CAS RN |

370585-29-8 | |

| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

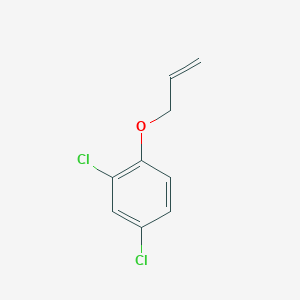

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

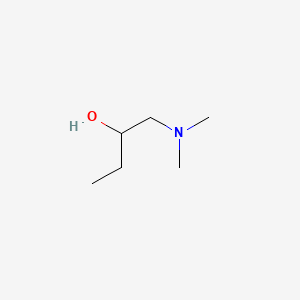

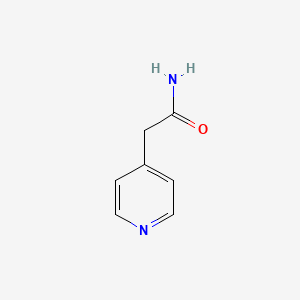

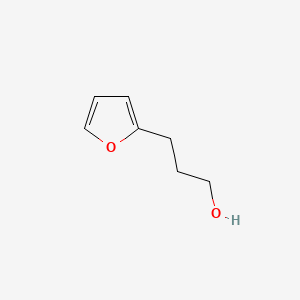

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)